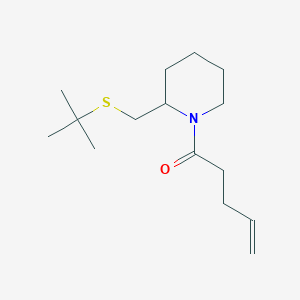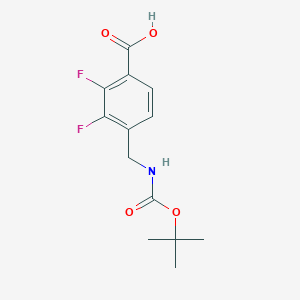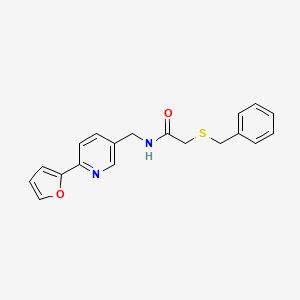
Clopidogrel-d3 hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clopidogrel-d3 hydrogen sulfate is a useful research compound. Its molecular formula is C16H18ClNO6S2 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Clopidogrel-d3 hydrogen sulfate, also known as Clopidogrel-d3 (hydrogen sulfate), primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that leads to the formation of blood clots .
Mode of Action
This compound is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 ADP receptors disrupts the ADP-dependent activation of the glycoprotein GPIIb/IIIa complex . This complex is essential for platelet aggregation, as it allows fibrinogen to cross-link with platelets, forming a platelet plug. By inhibiting this process, this compound prevents the formation of blood clots .
Pharmacokinetics
This compound exhibits good bioavailability, with more than 50% of an oral dose being absorbed from the intestine . It is metabolized in the liver, primarily by the CYP2C19 enzyme . The active metabolite reaches its maximum concentration in the body within 30-60 minutes . The drug is excreted through both the kidneys and the bile duct .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of thrombotic events such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found to interact with numerous drugs, including CYP2B6 and CYP2C19 inhibitors . Furthermore, genetic polymorphisms involved in Clopidogrel’s absorption, metabolism, and the P2Y12 receptor may interfere with its antiplatelet activity . Non-genetic factors such as demographics, disease complications, and drug-drug interactions can also impair the antiplatelet effect of Clopidogrel .
Análisis Bioquímico
Biochemical Properties
Clopidogrel-d3 hydrogen sulfate is a prodrug, which means it needs to be metabolized in the body to become active . It inhibits enzymes CYP2B6 and CYP2C19 with IC50s of 18.2 nM and 524 nM, respectively . This inhibition is crucial for its antiplatelet activity, as it prevents the formation of blood clots .
Cellular Effects
This compound exerts its effects on various types of cells, primarily platelets. It is an antiplatelet agent that prevents blood clots by inhibiting ADP-induced platelet aggregation . This inhibition affects cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible binding to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 (CYP450) system, with CYP2C19 being a crucial enzyme . This metabolism is essential for its activation and subsequent antiplatelet activity .
Propiedades
IUPAC Name |
sulfuric acid;trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-CZXUMKGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-methyl-3-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2926958.png)


![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)

![4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2926970.png)
![N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2926972.png)
![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2926975.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2926977.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)
![2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2926980.png)
![2-chloro-6-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2926981.png)
